1-(3,4-Dihydro-2H-pyrrol-5-yl)(1,2-13C2)ethanone
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Overview
Description
“1-(3,4-Dihydro-2H-pyrrol-5-yl)(1,2-13C2)ethanone”, also known as 2-acetyl-1-pyrroline or 2AP, is an aromatic compound and fragrance that provides the characteristic aroma of white bread, jasmine rice, and spices .
Molecular Structure Analysis
The molecular formula of this compound is C6H9NO . The IUPAC Standard InChI is InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 111.14, a density of 1.09±0.1 g/cm3 (Predicted), a boiling point of 182.9±23.0 °C (Predicted), a flash point of 66.2°C, and a refractive index of 1.531 .Scientific Research Applications
Organic Synthesis Methodologies
Pyrrole derivatives, similar to 1-(3,4-Dihydro-2H-pyrrol-5-yl)(1,2-13C2)ethanone, play a crucial role in the synthesis of complex heterocyclic compounds. For instance, Kimbaris and Varvounis (2000) demonstrated the reduction of acylpyrroles to synthesize the pyrrolo[1,2-b]cinnolin-10-one ring system, showcasing the utility of pyrrole derivatives in constructing pharmacologically relevant frameworks (Kimbaris & Varvounis, 2000). Additionally, Ch. Raji Reddy et al. (2016) reported a novel intermolecular approach to synthesize 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines using a pyrrole derivative, illustrating its potential in diversifying synthetic strategies for heterocyclic compounds (Ch. Raji Reddy et al., 2016).
Quantum Mechanical Modeling and Structural Analysis
Pyrrole derivatives are also subjects of quantum mechanical studies to understand their structural and vibrational properties, which are essential for designing materials with desired physical and chemical properties. Cataldo et al. (2014) performed a detailed study on fluoromethylated-pyrrol derivatives, analyzing their reactivities, structures, and vibrational properties, which could be relevant for materials science and molecular engineering applications (Cataldo et al., 2014).
Bioactive Compound Synthesis
Furthermore, pyrrole derivatives have been explored for their bioactivity potential. Setti S. Chinnayya et al. (2022) synthesized novel 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone derivatives and evaluated them for antibacterial activity, highlighting the importance of pyrrole-based compounds in discovering new antibacterial agents (Setti S. Chinnayya et al., 2022).
Corrosion Inhibition
Pyrrole derivatives also find applications in materials science, such as in corrosion inhibition. Louroubi et al. (2019) synthesized a penta-substituted pyrrole derivative and demonstrated its efficacy as a corrosion inhibitor on steel surfaces, indicating its potential for protecting materials in industrial applications (Louroubi et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a volatile aroma compound found in various food products, suggesting that its targets could be olfactory receptors .
Mode of Action
Given its role as an aroma compound, it likely interacts with olfactory receptors, triggering a signal transduction pathway that results in the perception of its characteristic smell .
Biochemical Pathways
As an aroma compound, it likely plays a role in the olfactory signal transduction pathway, which involves a series of biochemical reactions that convert the binding of the aroma compound to its receptor into an electrical signal that the brain interprets as a specific smell .
Pharmacokinetics
Metabolism and excretion would likely occur via standard biochemical pathways for small organic molecules .
Result of Action
The primary result of the action of 2-Acetyl-1-pyrroline-13C2 is the perception of its characteristic smell, which is described as similar to the aroma of white bread crust . This is a result of its interaction with olfactory receptors and the subsequent signal transduction pathway in the olfactory system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Acetyl-1-pyrroline-13C2. For instance, the presence of other volatile compounds can affect the perception of its smell. Additionally, factors such as temperature and pH could potentially affect its stability .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)(1,2-13C2)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3/i1+1,5+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBQWWSFRPLIAX-AEGZSVGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)C1=NCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746958 |
Source
|
Record name | 1-(3,4-Dihydro-2H-pyrrol-5-yl)(~13~C_2_)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-73-7 |
Source
|
Record name | 1-(3,4-Dihydro-2H-pyrrol-5-yl)(~13~C_2_)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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